molecular formula C18H25NO4 B8257276 (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

(R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Cat. No.: B8257276
M. Wt: 319.4 g/mol
InChI Key: XHWRZYHPSZWQIG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to an azepane ring, which is further substituted with a tert-butoxycarbonyl group. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a benzoic acid derivative and the azepane intermediate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is typically introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to protect the amine functionality of the azepane ring.

Industrial Production Methods

Industrial production of ®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzoic acid moiety to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives with additional functional groups, while reduction can produce benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-substrate interactions, particularly those involving azepane derivatives.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: The enantiomer of the compound, which has the opposite stereochemistry.

    3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: The racemic mixture containing both ®- and (S)-enantiomers.

    Azepane derivatives: Other compounds containing the azepane ring, which may have different substituents and functional groups.

Uniqueness

®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is unique due to its specific stereochemistry and the presence of both the benzoic acid and tert-butoxycarbonyl groups

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-5-4-7-15(12-19)13-8-6-9-14(11-13)16(20)21/h6,8-9,11,15H,4-5,7,10,12H2,1-3H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRZYHPSZWQIG-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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